4-hydroxy-N-(pyridin-2-ylmethyl)quinazoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(pyridin-2-ylmethyl)quinazoline-2-carboxamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-2-ylmethyl)quinazoline-2-carboxamide typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . The specific conditions for the synthesis of this compound may involve the use of pyridine-2-carboxaldehyde and suitable catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(pyridin-2-ylmethyl)quinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(pyridin-2-ylmethyl)quinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Shares a similar core structure but lacks the pyridin-2-ylmethyl and hydroxyl groups.
Dihydroquinazoline: Reduced form of quinazoline derivatives.
Substituted Quinazolines: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
4-hydroxy-N-(pyridin-2-ylmethyl)quinazoline-2-carboxamide is unique due to the presence of both the hydroxyl and pyridin-2-ylmethyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in medicinal chemistry and other scientific research applications .
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-oxo-N-(pyridin-2-ylmethyl)-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-14-11-6-1-2-7-12(11)18-13(19-14)15(21)17-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,21)(H,18,19,20) |
InChI Key |
CPIONNLCOZQMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.